tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a complex organic compound characterized by its unique structural features, including an azepane ring and a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. Its IUPAC name reflects its structural components, indicating the presence of a tert-butyl group, a carboxylate, and a pyrazole substituent.
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate belongs to the class of azepane derivatives, which are cyclic amines with a seven-membered ring structure. It is also categorized under carboxylates due to the presence of the carboxylate functional group. The compound's structural complexity allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Commonly used solvents include dichloromethane and tetrahydrofuran, while catalysts may involve Lewis acids to facilitate esterification. Industrial methods may adapt these laboratory procedures for scalability, employing continuous flow reactors or automated purification systems .
The molecular formula of tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is , with a molecular weight of approximately 265.36 g/mol. The structural representation can be summarized as follows:
The InChI representation of the compound is:
This representation provides insight into the connectivity of atoms within the molecule.
tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate can participate in several types of chemical reactions:
The specific conditions for these reactions vary based on the desired outcome. For example:
The mechanism of action for tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound's structure enables it to engage in various interactions:
These interactions can modulate enzymatic activity or receptor function, leading to potential therapeutic effects .
The compound exhibits a purity level of 97%, indicating high quality suitable for research applications. Its physical state is typically that of a solid at room temperature.
Key chemical properties include:
Relevant data such as melting point and boiling point are not specified but can be determined through experimental methods during synthesis .
tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has several significant applications:
The fusion of azepane and pyrazole rings creates a three-dimensional framework with complementary biological recognition features. Pyrazole, a diazole heterocycle containing adjacent nitrogen atoms, functions as both a hydrogen bond acceptor (pyridine-like N) and donor (pyrrole-like N–H) [4] [8]. This dual hydrogen-bonding capability enables targeted interactions with enzymatic binding pockets – evidenced in FDA-approved pyrazole-containing therapeutics like celecoxib (COX-2 inhibitor), axitinib (VEGFR inhibitor), and rimonabant (cannabinoid receptor antagonist) [4]. Pyrazole rings frequently enhance solubility and metabolic stability compared to purely carbocyclic systems [8].
The azepane ring (seven-membered nitrogen heterocycle) introduces conformational flexibility and extended spatial occupancy, enabling optimal vectoring of pharmacophoric elements. Its non-planar structure facilitates membrane penetration while maintaining water solubility through the basic nitrogen center [8]. The tert-butoxycarbonyl (Boc) group serves dual purposes: it protects the azepane nitrogen during synthetic manipulations and modulates the molecule's lipophilicity profile [5] [6]. This Boc protection shifts the nitrogen's basicity, potentially enhancing blood-brain barrier permeability – a crucial consideration for CNS-targeting agents [6].
Molecular hybridization of these systems generates a multifaceted scaffold capable of simultaneous multipoint target engagement. The azepane's ring size permits bioactive conformations inaccessible to smaller piperidine analogs, while the pyrazole's aromatic character provides planar rigidity for π-stacking interactions. Computational docking studies of analogous hybrids reveal binding mode stabilization through: (1) Pyrazole N2 coordination with catalytic residues, (2) Azepane nitrogen cationic interactions at acidic pH, and (3) Hydrophobic contacts from the Boc group [4] [7]. These attributes explain the scaffold's incorporation into kinase inhibitors and GPCR modulators under preclinical investigation.
Hybrid System | Key Structural Advantages | Representative Bioactivities |
---|---|---|
Azepane-Pyrazole | • 3D flexibility with H-bond donor/acceptor sites • Balanced logP (predicted ~2.5) • Stereochemical tunability at C3 | • Kinase inhibition (VEGFR-2) [7] |
Pyrrolidine-Pyrazole | • Increased membrane permeability • Reduced metabolic stability | • Antibacterials |
The (3S) stereocenter confers three-dimensional specificity essential for selective target interaction. Stereochemistry at this junctional carbon determines the spatial orientation of the pyrazole ring relative to the azepane-Boc plane, creating diastereoselective binding interfaces. Evidence from pyrazole-containing pharmacophores demonstrates that enantiomeric pairs exhibit significant differences in IC₅₀ values – often exceeding 100-fold for targets with chiral binding pockets [4] [8]. The (S)-configuration in particular aligns with protein folds prevalent in mammalian enzymes, explaining its prevalence among bioactive analogs.
Molecular dynamics simulations of kinase inhibitors containing similar chiral azepane scaffolds reveal distinct binding modes: The (S)-enantiomer positions the pyrazole moiety toward the hinge region for hydrogen bonding, while the (R)-isomer experiences steric clashes with conserved residues [4]. This stereospecificity extends beyond affinity to functional outcomes. In synthesized carbazolyl–thiazolyl–pyrazole hybrids, only specific stereoisomers demonstrated nanomolar cytotoxicity against HCT116, PC3, and HepG2 cancer cell lines, outperforming doxorubicin in potency [7]. The stereocenter also influences metabolic stability – CYP450 enzymes exhibit enantioselective oxidation patterns, with the (S)-configuration often demonstrating superior pharmacokinetic profiles in preclinical models [8].
Synthetic accessibility of the (3S) isomer remains challenging. Classical resolution or asymmetric synthesis requires carefully designed chiral auxiliaries or catalysts. Industrial routes often employ enzymatic resolution or chiral pool starting materials to control this center. The Boc-protected derivative serves as a stable chiral building block for downstream derivatization, preserving stereochemical integrity during amide couplings, alkylations, or cyclizations [3] [6]. Recent advances in ultrasound-assisted multicomponent reactions under mild conditions (50°C, Et₃N catalysis) achieve 91% yield while maintaining enantiopurity – crucial for scale-up of stereospecific analogs [7].
Stereochemical Configuration | Binding Affinity (Kd, nM) | Cellular Potency (EC₅₀, μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
(3S) | 42.3 ± 5.1 | 0.18 ± 0.03 | 128 ± 15 |
(3R) | 5210 ± 480 | 12.7 ± 1.6 | 38 ± 7 |
Racemate | 286 ± 41 | 3.2 ± 0.4 | 73 ± 9 |
Concluding Remarks
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate exemplifies the strategic convergence of stereochemistry and heterocyclic hybridization in medicinal chemistry. Its structural architecture enables three-dimensional diversity essential for modern drug discovery, particularly against conformationally constrained targets like protein kinases and neurotransmitter receptors. The (3S) configuration emerges as a critical determinant of biological activity, emphasizing the necessity of stereocontrolled synthesis. As synthetic methodologies advance – particularly ultrasound-assisted multicomponent reactions and asymmetric catalysis – this scaffold will continue enabling the development of chiral-specific therapeutics with optimized target engagement and pharmacokinetic profiles.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7